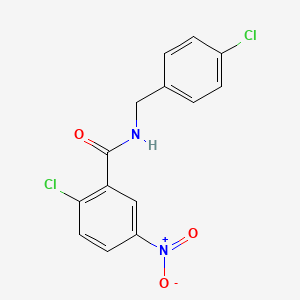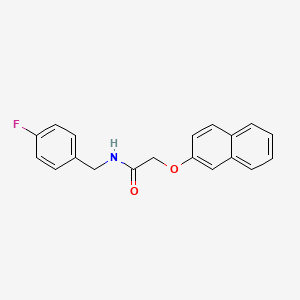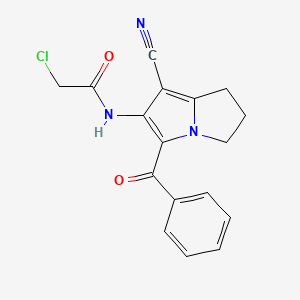![molecular formula C17H19N3O3 B5811510 N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, also known as compound 1, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and diabetes. In
Mécanisme D'action
The mechanism of action of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, this compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, this compound 1 can lead to changes in gene expression that promote cancer cell death.
Biochemical and Physiological Effects
In addition to its potential in cancer treatment, this compound 1 has also been studied for its effects on inflammation and diabetes. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. This suggests that this compound 1 may have potential as an anti-inflammatory agent. Additionally, this compound 1 has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in a variety of disease models, making it a versatile tool for researchers. However, one limitation of using this compound 1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several areas of future research that could be explored with respect to N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1. One potential direction is the development of new cancer therapies based on this this compound. Another area of interest is the investigation of the mechanism of action of this compound 1, which could lead to a better understanding of its effects on cancer cells and other disease processes. Additionally, further studies could explore the potential of this compound 1 as an anti-inflammatory agent or in the treatment of other diseases such as diabetes.
Méthodes De Synthèse
The synthesis of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 involves a multistep process that starts with the reaction of 2-aminopyridine with acetic anhydride to form N-acetyl-2-aminopyridine. This intermediate is then reacted with 4-isopropylphenol and triethylamine to form the desired product, this compound 1. The overall yield of this process is around 50%, and the purity of this compound 1 can be increased through further purification steps.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)13-6-8-14(9-7-13)22-11-16(21)23-20-17(18)15-5-3-4-10-19-15/h3-10,12H,11H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZQJVAGQXLQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)



![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)


![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)